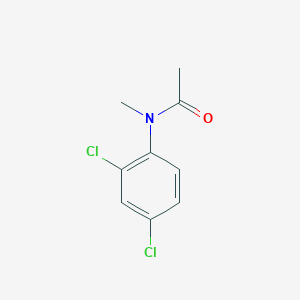

N-(2,4-dichlorophenyl)-N-methylacetamide

Description

General Context of N-Substituted Acetamides within Amide Chemistry

N-substituted acetamides are a significant class of organic compounds characterized by the presence of an acetamide (B32628) group (–NHCOCH₃) where one or both hydrogen atoms on the nitrogen are replaced by organic substituents. The amide bond is a cornerstone of organic and medicinal chemistry, and its formation is a well-established and versatile reaction. archivepp.com

These compounds exhibit a wide range of applications, serving as intermediates in the synthesis of pharmaceuticals and agrochemicals. drugbank.com The nature of the substituent on the nitrogen atom can significantly influence the compound's physical, chemical, and biological properties. For instance, N-methylacetamide is utilized as a solvent in electrochemistry and as an intermediate in various chemical productions. drugbank.com

In medicinal chemistry, the N-substituted acetamide scaffold is a common feature in many therapeutic agents. archivepp.comarchivepp.com This structural unit can participate in hydrogen bonding and other non-covalent interactions with biological targets, such as enzymes and receptors. archivepp.com Researchers have incorporated the acetamide linkage into various molecules to develop novel therapeutic agents, including anti-inflammatory drugs and P2Y14R antagonists. archivepp.comacs.orgnih.gov The versatility of the N-substituted acetamide moiety allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. archivepp.com

Research Significance of the Dichlorophenyl Moiety in Chemical Design

The dichlorophenyl group is a common structural feature in many biologically active compounds. The presence of chlorine atoms on the phenyl ring can significantly alter the electronic and lipophilic properties of a molecule, which in turn can influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity for biological targets.

The position of the chlorine atoms on the phenyl ring is crucial. For example, the 2,4-dichloro substitution pattern is found in a number of compounds with diverse biological activities. This moiety is a key component in some pesticides and herbicides, as well as in pharmaceutical agents. For instance, compounds containing a dichlorophenyl group have been investigated for their potential as antibacterial, antifungal, and anticancer agents. evitachem.comnih.gov

The dichlorophenyl moiety often contributes to the hydrophobic interactions between a drug molecule and its target. In the context of drug design, the inclusion of a dichlorophenyl group can enhance the potency and selectivity of a compound. For example, dichlorophenylpyridine-based molecules have been shown to inhibit the enzyme furin through an induced-fit mechanism, where the dichlorophenyl group plays a critical role in binding. nih.gov Similarly, a cannabinoid type 2 receptor (CB2) agonist containing a 2,4-dichlorophenyl group has been shown to alleviate neuropathic pain. nih.gov

Historical and Current Research Landscape of N-(2,4-Dichlorophenyl)-N-Methylacetamide and Closely Related Analogues

Direct and extensive research specifically on this compound is limited in the public domain. Its existence is noted in chemical databases, providing basic information such as its CAS registry number [93646-27-6] and molecular formula (C₉H₉Cl₂NO). stenutz.eu

However, the research landscape of its closely related analogues provides valuable insights into its potential areas of interest. For instance, N-(2,6-dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide, an analogue of lidocaine, has been investigated for its anesthetic and sedative-hypnotic effects. nih.gov This suggests that N-aryl acetamides with a dichlorophenyl group have potential applications in the development of central nervous system active agents.

Furthermore, studies on other N-substituted acetamides with different phenyl substitutions have shown a wide range of pharmacological activities. For example, N-aryl acetamides have been explored for their antimalarial activity. acs.org The synthesis of various N-substituted acetamide derivatives has been a continuous effort in the quest for new therapeutic agents for conditions like inflammatory diseases. acs.orgnih.gov

The synthesis of N-methylacetamides, in general, has been well-documented, with methods involving the reaction of methylamine (B109427) with acetic acid or its derivatives. chemicalbook.comgoogle.com These established synthetic routes could likely be adapted for the preparation of this compound.

While the specific history and current research focus on this compound remain to be fully elucidated, the broader context of its structural components points towards its potential as a scaffold in medicinal chemistry and as an intermediate in organic synthesis. Future research may explore its biological activity, building upon the knowledge gained from its numerous analogues.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 93646-27-6 stenutz.eu |

| Molecular Formula | C₉H₉Cl₂NO stenutz.eu |

| Molecular Weight | 218.08 g/mol |

| Synonyms | 2',4'-Dichloro-N-methylacetanilide |

Structure

3D Structure

Properties

IUPAC Name |

N-(2,4-dichlorophenyl)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO/c1-6(13)12(2)9-4-3-7(10)5-8(9)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVSSRRQIUAFBIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370642 | |

| Record name | N-(2,4-dichlorophenyl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93646-27-6 | |

| Record name | N-(2,4-dichlorophenyl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Chemistry and Reaction Pathways of N 2,4 Dichlorophenyl N Methylacetamide

Synthetic Methodologies for N-(2,4-Dichlorophenyl)-N-Methylacetamide

The synthesis of this compound can be approached through several strategic pathways. These primarily involve the formation of the core amide bond and the introduction of the N-methyl group. The synthesis is heavily reliant on the chemistry of its key precursor, 2,4-dichloroaniline (B164938).

Amide Bond Formation Approaches

The construction of the amide linkage is a fundamental transformation in organic synthesis. For a tertiary amide like this compound, the most direct conceptual approach involves the acylation of N-methyl-2,4-dichloroaniline with an acetylating agent.

Common methods for amide bond formation that are applicable in this context include:

Reaction with Acyl Halides: The use of highly reactive acyl halides, such as acetyl chloride, provides a rapid and often high-yielding route to amides. The reaction proceeds via a nucleophilic acyl substitution mechanism where the secondary amine (N-methyl-2,4-dichloroaniline) attacks the electrophilic carbonyl carbon of the acetyl chloride. A base, such as pyridine (B92270) or triethylamine, is typically added to neutralize the hydrochloric acid byproduct.

Reaction with Acetic Anhydride (B1165640): Acetic anhydride is another effective acetylating agent. The reaction mechanism is similar to that of acyl halides, with the leaving group being the acetate (B1210297) ion. This method is generally less vigorous than using acetyl chloride.

Carbodiimide-Mediated Coupling: Modern amide synthesis often employs coupling reagents to facilitate the reaction between a carboxylic acid (acetic acid) and an amine (N-methyl-2,4-dichloroaniline) under milder conditions. masterorganicchemistry.com Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. masterorganicchemistry.comyoutube.com This intermediate is then readily attacked by the amine to form the amide bond, with the byproduct being a urea (B33335) derivative. masterorganicchemistry.comyoutube.com This method is particularly useful for sensitive substrates. masterorganicchemistry.com

Table 1: Comparison of Amide Bond Formation Methods

| Method | Acetylating Agent | Typical Conditions | Advantages | Disadvantages |

| Acyl Halide | Acetyl Chloride | Anhydrous solvent (e.g., DCM, THF), Base (e.g., Pyridine) | High reactivity, fast reaction times | Generates corrosive HCl, moisture sensitive |

| Acid Anhydride | Acetic Anhydride | Heating may be required | Less reactive than acyl halides, easier to handle | Reaction can be slower, may require heat |

| Coupling Reagent | Acetic Acid + DCC/EDC | Anhydrous solvent (e.g., DCM, DMF), Room Temperature | Mild conditions, high yields, good for sensitive substrates | Expensive reagents, urea byproduct can be difficult to remove |

Strategies for N-Methylation of the Amide Nitrogen

An alternative synthetic route involves the initial synthesis of the secondary amide, N-(2,4-dichlorophenyl)acetamide, followed by methylation of the amide nitrogen. The selective N-alkylation of amides can be challenging, as competitive O-alkylation can occur, leading to the formation of an imidate ester. scientificupdate.com

Key strategies for N-methylation include:

Direct Methylation with Methyl Halides: The classical approach involves treating the secondary amide with a methylating agent like methyl iodide (MeI) in the presence of a base. The choice of base (e.g., sodium hydride, potassium carbonate) and solvent (e.g., DMF, DMSO) is crucial to favor N-alkylation over O-alkylation. However, direct methylation with MeI can result in significant amounts of the O-methylated isomer. scientificupdate.com

Two-Step Silylation-Alkylation: A more selective, modern approach involves a two-step, one-pot procedure. The amide is first treated with a silylating agent, followed by activation and rearrangement. For instance, activation with hexamethyldisilazane (B44280) (HMDS) and subsequent reaction with chloromethyldimethylsilyl chloride can lead to a cyclic intermediate that rearranges and, upon treatment with a fluoride (B91410) source like potassium fluoride, yields the N-methylated amide selectively. scientificupdate.com

Precursor Synthesis and Transformations Involving 2,4-Dichloroaniline

The primary precursor for this synthesis is 2,4-dichloroaniline. nih.gov The synthesis of this intermediate is a well-established industrial process. A common method begins with acetanilide (B955), which is the acetylated product of aniline. google.com

The typical reaction sequence is:

Acetylation of Aniline: Aniline is reacted with acetic anhydride to form acetanilide. This step protects the amino group and directs the subsequent chlorination.

Chlorination of Acetanilide: The acetanilide is then subjected to chlorination. The acetyl group directs the incoming chlorine atoms to the ortho and para positions. By controlling the reaction conditions, 2,4-dichloroacetanilide (B1585602) (N-(2,4-dichlorophenyl)acetamide) can be obtained as the major product. google.com This compound is itself a direct precursor to the final N-methylated product.

Hydrolysis of 2,4-Dichloroacetanilide: If 2,4-dichloroaniline is the desired intermediate, the 2,4-dichloroacetanilide is hydrolyzed under acidic or basic conditions to remove the acetyl group, yielding 2,4-dichloroaniline. google.com

An alternative route to 2,4-dichloroaniline involves the reduction and chlorination of p-chloronitrobenzene. google.com

Table 2: Synthesis of Precursor 2,4-Dichloroacetanilide

| Starting Material | Reagents | Key Transformation | Product | Reference |

| Acetanilide | Chlorine (Cl₂), Acetic Acid | Electrophilic Aromatic Chlorination | N-(2,4-Dichlorophenyl)acetamide | google.com |

| 2,4-Dichloroaniline | Acetyl Chloride or Acetic Anhydride | N-Acetylation | N-(2,4-Dichlorophenyl)acetamide | nist.gov |

Chemical Reactivity and Transformation Mechanisms

The chemical reactivity of this compound is primarily dictated by the amide linkage and the dichlorophenyl ring.

Hydrolysis Pathways of the Amide Linkage (Acidic and Basic Conditions)

The amide bond in this compound is stable but can be cleaved under forcing acidic or basic conditions through hydrolysis. This reaction breaks the carbon-nitrogen bond.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄) and heat, the carbonyl oxygen of the amide is protonated, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This is followed by proton transfer and elimination of the amine (N-methyl-2,4-dichloroaniline) to yield acetic acid and the protonated amine.

Base-Catalyzed Hydrolysis: Under strong basic conditions (e.g., NaOH, KOH) and heat, a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution. nih.gov This forms a tetrahedral intermediate which then collapses, expelling the N-methyl-2,4-dichloroanilide anion as the leaving group. This anion is subsequently protonated by the solvent or during workup to give N-methyl-2,4-dichloroaniline and the carboxylate salt of acetic acid. nih.gov For sterically hindered amides, this pathway is generally effective. nih.gov

Nucleophilic Substitution Reactions on the Dichlorophenyl Ring

The dichlorophenyl ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the chlorine atoms and the amide group. However, it is susceptible to nucleophilic aromatic substitution (SNAr), where a nucleophile replaces one of the chlorine atoms.

The feasibility and regioselectivity of SNAr reactions depend on several factors:

Activating Groups: For SNAr to occur, the aromatic ring typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the N-acetyl group is deactivating, which does not strongly favor SNAr. However, under harsh conditions (high temperature, strong nucleophile), substitution can be forced.

Regioselectivity: In similar 2,4-dihaloaromatic systems, nucleophilic attack often shows regioselectivity. For example, in 2,4-dichloroquinazoline, substitution occurs preferentially at the C4 position under mild conditions, while substitution at the C2 position requires harsher conditions. stackexchange.com This selectivity is attributed to the relative stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at each position. A similar principle would apply to the 2,4-dichlorophenyl ring, where the relative positions of the chlorine atoms and the N-acetamido group would influence which chlorine is more readily displaced. Generally, the chlorine at the C4 position (para to the amide) might be more susceptible to substitution than the C2 chlorine (ortho to the amide), depending on the electronic and steric influence of the N-methylacetamido group.

Electrophilic Aromatic Substitution Potentials of the Dichlorophenyl Ring

The reactivity of the benzene (B151609) ring in this compound towards electrophilic aromatic substitution (EAS) is governed by the directing effects of its three substituents: two chlorine atoms and an N-methylacetamido group. In EAS reactions, an electrophile attacks the π-electron system of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex. uci.edulibretexts.org The reaction concludes with the loss of a proton to restore the ring's aromaticity. libretexts.org

The outcome of such a substitution is dictated by the nature of the groups already present on the ring.

Halogens (Cl): Chlorine atoms are deactivating due to their inductive electron-withdrawing effect, making the ring less reactive than benzene. However, they are ortho, para directors because their lone pairs can donate electron density through resonance to stabilize the cationic intermediate when attack occurs at these positions. uci.edu

N-Methylacetamido Group [-N(CH₃)C(=O)CH₃]: This group has a more complex influence. The nitrogen atom's lone pair can be delocalized into the ring, an activating, resonance-donating effect that directs incoming electrophiles to the ortho and para positions. Conversely, the adjacent carbonyl group is strongly electron-withdrawing. In general, amide groups are considered net activating and ortho, para directing.

In this compound, the available positions for substitution are C3, C5, and C6. The directing effects of the existing substituents on these positions are as follows:

The N-methylacetamido group (at C1) directs towards the ortho position C6 (the other ortho C2 and para C4 positions are blocked).

The chlorine atom at C2 directs towards the ortho position C3 and the para position C6.

The chlorine atom at C4 directs towards the ortho positions C3 and C5.

Based on a consolidation of these effects, the C6 position is the most probable site for electrophilic attack, as it is activated by the powerful N-methylacetamido directing group and also directed by the C2-chloro substituent. The C3 and C5 positions are directed by the deactivating chloro groups, making them less favored.

Table 1: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Potential Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | N-(2,4-dichloro-6-nitrophenyl)-N-methylacetamide |

| Bromination | Br₂, FeBr₃ | N-(6-bromo-2,4-dichlorophenyl)-N-methylacetamide |

| Sulfonation | Fuming H₂SO₄ | 3,5-dichloro-2-(N-methylacetamido)benzenesulfonic acid |

Oxidation and Reduction Reactions of this compound

The functional groups within this compound exhibit distinct reactivities towards oxidation and reduction. The molecule is generally resistant to mild oxidizing agents. The dichlorophenyl ring and the amide carbonyl are stable under typical oxidative conditions. Harsh oxidation would likely lead to the non-selective cleavage of the aromatic ring.

Conversely, the amide group is susceptible to reduction by powerful reducing agents. The use of lithium aluminum hydride (LiAlH₄) is a standard method for the reduction of amides. ucr.edu This reaction transforms the carbonyl group (C=O) of the amide into a methylene (B1212753) group (CH₂), yielding a tertiary amine as the product. ucr.edu Milder reducing agents, such as sodium borohydride, are generally not reactive enough to reduce amides. youtube.com

Table 2: Reduction of this compound

| Reaction | Reagent | Product |

|---|

Derivatization Strategies for this compound

Functionalization at the Amide Nitrogen

Direct functionalization at the amide nitrogen of this compound is challenging because it is a tertiary amide, lacking a proton on the nitrogen atom. Standard N-alkylation or N-acylation reactions, which typically require initial deprotonation of a primary or secondary amide, are not feasible.

However, a viable derivatization strategy involves a two-step process:

Amide Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield the parent secondary amine, N-methyl-2,4-dichloroaniline, and acetic acid.

Functionalization of the Secondary Amine: The resulting N-methyl-2,4-dichloroaniline possesses a reactive N-H bond. This secondary amine can then readily undergo a wide range of reactions, including alkylation, acylation, sulfonylation, or reaction with isocyanates to form ureas, allowing for extensive structural modifications.

This strategic approach circumvents the low reactivity of the tertiary amide nitrogen by reverting to a more versatile intermediate.

Modifications of the Acetyl Methyl Group

The methyl group of the acetyl moiety [-C(=O)CH₃] offers another site for derivatization. The protons on this methyl group are alpha (α) to the carbonyl carbon, making them significantly more acidic than standard alkane protons. This acidity allows for the formation of a nucleophilic enolate intermediate upon treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA).

Once formed, this enolate can participate in several carbon-carbon bond-forming reactions, enabling the extension and modification of the acetyl side chain.

Table 3: Proposed Derivatizations via Enolate Formation

| Reaction Type | Reagents | General Product Structure |

|---|---|---|

| Alkylation | 1. LDA2. R-X (Alkyl halide) | N-(2,4-dichlorophenyl)-N-methyl-3-alkylbutanamide |

| Aldol Addition | 1. LDA2. R'CHO (Aldehyde)3. H₂O | N-(2,4-dichlorophenyl)-N-methyl-3-hydroxy-3-(R')-propanamide |

| Claisen Condensation | 1. NaOEt2. R'COOEt (Ester) | N-(2,4-dichlorophenyl)-N-methyl-3-oxo-alkanoate derivative |

Advanced Spectroscopic and Crystallographic Characterization of N 2,4 Dichlorophenyl N Methylacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For N-(2,4-dichlorophenyl)-N-methylacetamide, ¹H and ¹³C NMR would provide definitive information on its carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis and Resonance Assignment

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the three different types of protons: those on the aromatic ring, the N-methyl group, and the acetyl group.

Aromatic Protons (Ar-H): The 2,4-disubstituted phenyl ring contains three protons. Their chemical shifts would appear in the downfield region, typically between 7.0 and 7.6 ppm, due to the deshielding effect of the aromatic ring current. The electron-withdrawing nature of the two chlorine atoms would further shift these signals downfield. The splitting pattern would be complex due to spin-spin coupling between the adjacent protons. H-3 would likely appear as a doublet, H-5 as a doublet of doublets, and H-6 as a doublet.

N-Methyl Protons (-N-CH₃): The protons of the methyl group attached to the nitrogen atom would appear as a sharp singlet. Its chemical shift would likely be in the range of 3.2-3.4 ppm. The exact position is influenced by the electronic environment, including the adjacent dichlorophenyl ring and the carbonyl group.

Acetyl Protons (-C(O)-CH₃): The protons of the acetyl methyl group are expected to produce a singlet in the upfield region, typically around 1.8-2.2 ppm. This signal is generally sharp and easily identifiable.

Table 1: Predicted ¹H NMR Chemical Shift Ranges and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Acetyl CH₃ | 1.8 - 2.2 | Singlet (s) |

| N-Methyl CH₃ | 3.2 - 3.4 | Singlet (s) |

| Aromatic H | 7.0 - 7.6 | Multiplet (m) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis and Carbon Assignment

The proton-decoupled ¹³C NMR spectrum would provide a signal for each unique carbon atom in the molecule. There are nine carbon atoms in this compound, which would theoretically lead to nine distinct signals.

Carbonyl Carbon (C=O): The carbon of the carbonyl group is the most deshielded and would appear furthest downfield, typically in the range of 168-172 ppm.

Aromatic Carbons (Ar-C): The six carbons of the dichlorophenyl ring would have chemical shifts between approximately 125 and 145 ppm. The carbons directly bonded to the chlorine atoms (C-2 and C-4) and the nitrogen atom (C-1) would show distinct shifts compared to the carbons bearing hydrogen (C-3, C-5, C-6).

N-Methyl Carbon (-N-CH₃): The carbon of the N-methyl group would be expected in the 35-40 ppm range.

Acetyl Carbon (-C(O)-CH₃): The acetyl methyl carbon would be the most upfield signal, typically appearing between 20 and 25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Acetyl CH₃ | 20 - 25 |

| N-Methyl CH₃ | 35 - 40 |

| Aromatic C-H | 127 - 132 |

| Aromatic C-Cl, C-N | 130 - 145 |

| Carbonyl C=O | 168 - 172 |

Vibrational Spectroscopy (Infrared and Raman) Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules, providing a fingerprint based on their functional groups.

Experimental Infrared (IR) Spectroscopy and Characteristic Band Assignments (Amide I, II, III Bands)

The IR spectrum of this compound would be dominated by absorptions from the amide group and the substituted aromatic ring. As a tertiary amide, it will not show the N-H stretching and bending bands seen in primary and secondary amides.

Amide I Band: This is the most intense and characteristic absorption for amides and is primarily due to the C=O stretching vibration. For a tertiary amide like the target compound, this band is expected to appear in the region of 1670-1630 cm⁻¹.

C-N Stretch: The stretching vibration of the C-N bond would also be present, though its position can be variable.

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while C=C stretching vibrations within the ring occur in the 1600-1450 cm⁻¹ region.

C-Cl Stretch: The carbon-chlorine stretching vibrations would be found in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 3: Predicted Characteristic Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic) | Ar-H | ~3100 - 3000 | Medium-Weak |

| C-H Stretch (Aliphatic) | -CH₃ | ~2980 - 2870 | Medium-Weak |

| C=O Stretch (Amide I) | Amide | ~1670 - 1630 | Strong |

| C=C Stretch (Aromatic) | Aromatic Ring | ~1600 - 1450 | Medium |

| C-Cl Stretch | Ar-Cl | ~800 - 600 | Strong |

Experimental Raman Spectroscopy and Vibrational Mode Analysis

Raman spectroscopy provides complementary information to IR spectroscopy. While strong IR bands arise from polar bonds, strong Raman bands are often associated with non-polar, symmetric vibrations.

Aromatic Ring Vibrations: The symmetric "breathing" mode of the substituted benzene (B151609) ring would be expected to produce a strong and sharp signal in the Raman spectrum. The C=C stretching modes would also be Raman active.

Amide Bands: The Amide I (C=O stretch) band would also be visible in the Raman spectrum, although its intensity relative to other bands may differ from the IR spectrum.

C-Cl Vibrations: The C-Cl symmetric stretching modes would also be detectable and could help confirm the substitution pattern.

Without experimental data, a detailed vibrational mode analysis is speculative. However, a combined analysis of both IR and Raman spectra would be necessary for a complete assignment of the fundamental vibrational modes of this compound.

Mass Spectrometry (MS) Characterization

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structural features of a compound. For this compound, both high-resolution and electron ionization mass spectrometry provide crucial data for its unequivocal identification.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is indispensable for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. The theoretical monoisotopic mass of this compound (C₉H₉Cl₂NO) is 217.006119 u epa.gov. HRMS techniques, such as those using Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) analyzers, can measure this mass with a precision in the low parts-per-million (ppm) range. This high accuracy allows for the unambiguous confirmation of the compound's elemental formula, distinguishing it from other potential isomers or compounds with the same nominal mass.

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₉Cl₂NO |

| Theoretical Monoisotopic Mass (u) | 217.006119 epa.gov |

| Ion Adducts (example) | [M+H]⁺, [M+Na]⁺ |

| Expected m/z for [M+H]⁺ | 218.01340 |

Electron Ionization Mass Spectrometry and Fragmentation Pathway Analysis

For the analogue N-(2,4-dichlorophenyl)acetamide (C₈H₇Cl₂NO), the NIST database shows a mass spectrum with a prominent molecular ion peak (M⁺) at m/z 203 (relative to the ³⁵Cl isotopes). nist.gov The fragmentation is dominated by two primary pathways:

Alpha-cleavage: Loss of the acetyl group (•COCH₃) is not a major pathway. Instead, cleavage of the N-C(O) bond often occurs with the transfer of a hydrogen atom, leading to the formation of the 2,4-dichloroaniline (B164938) radical cation.

Ketene (B1206846) Loss: A characteristic fragmentation for acetanilides is the loss of a neutral ketene molecule (CH₂=C=O) via a McLafferty-type rearrangement, if a suitable γ-hydrogen is available. For N-(2,4-dichlorophenyl)acetamide, this results in a significant peak corresponding to the 2,4-dichloroaniline radical cation [C₆H₅Cl₂N]⁺• at m/z 161.

For the target compound, This compound , the presence of the N-methyl group alters the fragmentation:

The molecular ion [C₉H₉Cl₂NO]⁺• would be observed at m/z 217.

A primary fragmentation would be the α-cleavage of the methyl group, leading to the loss of a •CH₃ radical and the formation of a stable acylium-type ion at m/z 202.

Cleavage of the N-C(O) bond would lead to the formation of the N-methyl-2,4-dichloroaniline radical cation at m/z 175.

Loss of the entire N-methylacetamide side chain can result in the dichlorophenyl cation at m/z 145.

Table 2: Predicted Major Fragments in the EI Mass Spectrum of this compound

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Proposed Fragmentation Pathway |

|---|---|---|

| 217 | [C₉H₉Cl₂NO]⁺• | Molecular Ion (M⁺•) |

| 202 | [C₈H₆Cl₂NO]⁺ | M⁺• - •CH₃ |

| 175 | [C₇H₇Cl₂N]⁺• | Formation of N-methyl-2,4-dichloroaniline radical cation |

X-ray Crystallography and Diffraction Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, revealing details about molecular conformation, bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not available in the public Cambridge Structural Database (CSD), analysis of closely related compounds, such as N-(2,4-dichlorophenyl)acetamide, offers significant insights into its likely solid-state structure.

Single Crystal X-ray Diffraction for Solid-State Molecular Conformation

Single crystal X-ray diffraction studies on substituted acetanilides reveal that the molecular conformation is largely defined by the torsion angle between the plane of the phenyl ring and the plane of the amide group. For the related compound, 2-chloro-N-(2,4-dichlorophenyl)acetamide, the conformation of the N-H bond is reported to be syn with respect to the ortho-chloro substituent on the phenyl ring.

In this compound, the key conformational features would be the rotational orientation of the N-methylacetamide group relative to the 2,4-dichlorophenyl ring. The presence of the ortho-chloro substituent is expected to induce significant steric hindrance, forcing the acetamide (B32628) group to twist out of the plane of the phenyl ring to minimize steric repulsion between the carbonyl oxygen, the N-methyl group, and the ortho-chlorine atom. This twisting is a common feature in ortho-substituted anilides.

Elucidation of Crystal Packing and Intermolecular Hydrogen Bonding Networks

The packing of molecules in a crystal lattice is governed by intermolecular forces. In N-(2,4-dichlorophenyl)acetamide, the crystal structure is stabilized by intermolecular N—H···O hydrogen bonds, which link the molecules into chains or more complex networks.

However, in this compound, the amide proton is replaced by a methyl group, precluding the formation of classical N—H···O hydrogen bonds. Consequently, the crystal packing would be directed by weaker intermolecular interactions. These would likely include:

Weak C—H···O hydrogen bonds: The methyl protons or the aromatic protons could act as weak hydrogen bond donors to the carbonyl oxygen of neighboring molecules.

Dipole-dipole interactions: The polar amide group would contribute to significant dipole moments, leading to electrostatic interactions that influence the molecular arrangement.

π-π stacking: Interactions between the electron-rich aromatic rings of adjacent molecules could also play a role in stabilizing the crystal lattice.

The absence of strong hydrogen bonding donors suggests that the crystal packing might be less dense compared to its N-H analogue.

Conformational Isomerism in the Crystalline Phase

Conformational isomerism, or polymorphism, occurs when a compound can crystallize in different forms, with the molecules adopting different conformations or packing arrangements. For substituted acetanilides, this can arise from different rotational positions of the amide group relative to the aromatic ring. It is not uncommon for such compounds to exhibit more than one molecule in the crystallographic asymmetric unit (Z' > 1), where the independent molecules are conformational isomers.

For instance, the related compound 2-chloro-N-(2,4-dichlorophenyl)acetamide crystallizes with two independent molecules in the asymmetric unit. These molecules exhibit slight differences in their bond angles and torsion angles, representing two distinct, low-energy conformations adopted within the same crystal lattice. Given this precedent, it is plausible that this compound could also exhibit conformational isomerism in its crystalline phase, driven by the subtle balance of intramolecular steric effects and intermolecular packing forces.

X-ray Powder Diffraction (XRPD) for Polymorphic Forms and Phase Purity

X-ray Powder Diffraction (XRPD) stands as a pivotal analytical technique in the solid-state characterization of pharmaceutical compounds. Its application is crucial for the investigation of crystalline materials, offering detailed insights into their polymorphic forms and phase purity. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact the physicochemical properties of a compound, including its solubility, stability, and bioavailability. Therefore, the thorough characterization of these forms is a critical step in drug development.

While specific XRPD studies on this compound are not extensively available in publicly accessible literature, the principles of the technique's application for polymorphism and phase purity assessment are well-established. chemscene.comnist.gov The analysis involves irradiating a powdered sample of the material with X-rays and measuring the scattered intensity as a function of the scattering angle. The resulting diffraction pattern is unique to a specific crystalline structure, acting as a fingerprint for that particular polymorph.

Identification of Polymorphic Forms

Different polymorphic forms of a compound will produce distinct XRPD patterns. Each peak in the pattern corresponds to a specific set of crystal lattice planes, as described by Bragg's Law. The position (in terms of the diffraction angle, 2θ) and relative intensity of these peaks are characteristic of the crystal structure.

In a hypothetical scenario where this compound exhibits polymorphism, different crystallization processes could yield various forms (e.g., Form I, Form II). Each form would present a unique XRPD pattern. For instance, Form I might show characteristic peaks at specific 2θ angles, while Form II would have its own set of distinct peaks at different angles. The identification of new polymorphic forms often involves extensive screening through various crystallization techniques. stenutz.eu

Assessing Phase Purity

XRPD is also an indispensable tool for determining the phase purity of a given sample. A pure, single-phase crystalline sample will exhibit a clean XRPD pattern corresponding to only one polymorphic form. Conversely, the presence of other crystalline forms (polymorphic impurities) or amorphous content can be detected. The presence of an unwanted polymorph would be indicated by the appearance of its characteristic peaks in the diffractogram of the primary form.

The limit of detection for a polymorphic impurity depends on factors such as the crystallinity of the forms and the instrument's sensitivity, but it is often possible to detect impurities at levels of a few percent or even lower. Quantitative phase analysis can also be performed using XRPD to determine the relative amounts of different polymorphs in a mixture.

Illustrative Data Presentation

While specific experimental data for this compound is not available, the following interactive table illustrates how XRPD data for two hypothetical polymorphic forms might be presented. The table lists the characteristic 2θ peaks and their relative intensities that would distinguish between "Form I" and "Form II".

| Characteristic Peaks (2θ) | Relative Intensity (%) | Polymorphic Form |

| 8.5, 12.3, 15.7, 20.1, 25.4 | 100, 85, 70, 95, 60 | Form I |

| 9.2, 11.8, 16.5, 21.3, 26.8 | 90, 100, 75, 80, 65 | Form II |

This table serves as a representation of how distinct XRPD patterns are used to identify and differentiate between polymorphs. In practice, a full analysis would involve a graphical overlay of the diffraction patterns to visually inspect for the presence of unique peaks corresponding to different forms.

Computational Chemistry and Molecular Modeling of N 2,4 Dichlorophenyl N Methylacetamide

Density Functional Theory (DFT) Calculations

Density Functional Theory serves as a powerful tool to investigate the intricacies of molecular systems. By approximating the electron density, DFT can accurately predict a range of properties, offering a window into the behavior of N-(2,4-dichlorophenyl)-N-methylacetamide at the atomic level. The following sections detail the theoretical examination of this compound, primarily through the lens of its structural analog, N-(2,4-dichlorophenyl)acetamide.

The optimization of molecular geometry is a foundational step in computational chemistry, seeking the lowest energy arrangement of atoms in a molecule. For N-(2,4-dichlorophenyl)acetamide, DFT calculations reveal specific conformational preferences. The structure of N-(2,4-dichlorophenyl)acetamide contains two independent molecules in its asymmetric unit. In both molecules, the conformation of the N-H bond is nearly syn to the ortho-chloro substituent on the phenyl ring, and the C=O bond adopts a conformation that is anti to the N-H bond. researchgate.net The molecules in the crystal structure are interconnected into supramolecular chains through N-H···O hydrogen bonding. researchgate.net

The introduction of a methyl group to the nitrogen atom in this compound would induce significant changes. The N-methyl group would introduce steric hindrance, likely causing a greater twist in the dihedral angle between the phenyl ring and the acetamide (B32628) plane. This is a common observation in related N-methylated amide structures. The planarity of the amide group itself would be largely maintained, but its orientation relative to the aromatic ring would be adjusted to minimize steric clash between the methyl group and the ortho-chloro substituent. This twisting would, in turn, affect the electronic communication between the phenyl ring and the acetamide moiety.

| Bond | Length (Å) |

|---|---|

| C=O | ~1.23 |

| C-N | ~1.36 |

| N-C(phenyl) | ~1.42 |

| C-Cl (ortho) | ~1.74 |

| C-Cl (para) | ~1.74 |

Note: The data in the table is representative of typical acetanilide (B955) structures and may vary slightly based on the specific computational method and basis set used.

The frontier molecular orbitals, HOMO and LUMO, are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy reflects its electron-accepting capacity. The energy gap between these two orbitals (ΔE) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.netxisdxjxsu.asia

For analogous N-(chlorophenyl)-2,2-dichloroacetamides, the HOMO-LUMO gap is a subject of interest. researchgate.net In the case of N-(2,4-dichlorophenyl)acetamide, the HOMO is expected to be localized primarily on the dichlorophenyl ring, particularly involving the π-system and the lone pairs of the chlorine atoms. The LUMO is anticipated to be distributed over the acetamide group, specifically the π* orbital of the carbonyl group.

The introduction of an N-methyl group in this compound would likely raise the energy of the HOMO due to the electron-donating nature of the methyl group. This would, in turn, decrease the HOMO-LUMO energy gap, suggesting that this compound may be more chemically reactive than its non-methylated counterpart. mdpi.com

| Parameter | Predicted Value (eV) |

|---|---|

| EHOMO | ~ -6.5 to -7.0 |

| ELUMO | ~ -1.0 to -1.5 |

| Energy Gap (ΔE) | ~ 5.0 to 5.5 |

Note: These values are estimations based on similar compounds and can vary with the computational method.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. xisdxjxsu.asia Red regions on the MEP map indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack.

For this compound, the MEP map is expected to show the most negative potential (red) around the carbonyl oxygen atom, making it a prime site for electrophilic interaction and hydrogen bond acceptance. The regions around the chlorine atoms would also exhibit negative potential. Conversely, the hydrogen atoms of the methyl group and the phenyl ring would show positive potential (blue), with the N-H proton in the analog being a significant positive site. In the N-methylated compound, the hydrogens on the methyl group attached to the nitrogen would be areas of positive potential. The MEP analysis is a useful qualitative tool for understanding intermolecular interactions. researchgate.netwalisongo.ac.id

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule, including intramolecular charge transfer and delocalization effects. It examines the interactions between filled (donor) and empty (acceptor) orbitals, with the stabilization energy (E(2)) quantifying the strength of these interactions. nih.gov

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| n(N) | π(C=O) | High (~50-60) |

| n(O) | σ(C-N) | Moderate (~20-30) |

| n(Cl) | π*(C-C)ring | Low-Moderate (~5-15) |

Note: E(2) values are illustrative and based on general trends in similar molecules.

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to calculate the excited state properties of molecules, such as electronic transition energies and oscillator strengths, which can be correlated with experimental UV-Vis spectra. scirp.orgnih.gov

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the dichlorophenyl ring and the acetamide group. The primary absorption bands would likely correspond to excitations from the HOMO, located on the phenyl ring, to the LUMO, centered on the carbonyl group. TD-DFT calculations on similar aromatic amides predict strong absorption bands in the UV region. conicet.gov.ar The introduction of the N-methyl group may cause a slight red shift (shift to longer wavelength) in the absorption maxima due to the raising of the HOMO energy level.

Theoretical vibrational analysis using DFT allows for the prediction of infrared (IR) and Raman spectra. The calculated frequencies and intensities can be compared with experimental data to confirm the molecular structure and assign vibrational modes. mdpi.com

For this compound, key vibrational modes would include the C=O stretching frequency, typically a strong band in the IR spectrum around 1650-1680 cm-1. The C-N stretching vibrations and the aromatic C-C stretching modes would appear in the 1200-1600 cm-1 region. The C-Cl stretching vibrations are expected at lower frequencies, generally in the 600-800 cm-1 range. In the analog N-(2,4-dichlorophenyl)acetamide, the N-H stretching vibration would be a prominent feature around 3200-3300 cm-1. In the target molecule, this would be replaced by C-H stretching vibrations of the N-methyl group. A comparison of the calculated spectrum for the analog with experimental data for N-(2,4-dichlorophenyl)acetamide shows good agreement after applying a scaling factor to the theoretical frequencies to account for anharmonicity. researchgate.netresearchgate.net

| Vibrational Mode | Predicted Frequency Range (cm-1) | Expected Intensity |

|---|---|---|

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C-H Stretch (Methyl) | 2850-3000 | Medium |

| C=O Stretch | 1650-1680 | Strong |

| C-N Stretch | 1250-1350 | Medium-Strong |

| C-Cl Stretch | 600-800 | Strong |

Computational Thermodynamics (e.g., Heat Capacity, Entropy, Enthalpy)

Computational thermodynamics allows for the prediction of key thermodynamic properties of a molecule, such as heat capacity (Cₚ), entropy (S), and enthalpy (H), without the need for experimental measurements. These properties are crucial for understanding the stability and reactivity of a compound under various conditions.

The general trend observed in computational studies of organic molecules is that thermodynamic properties such as enthalpy, entropy, and heat capacity increase with rising temperature. bohrium.com Conversely, the Gibbs free energy tends to decrease as the temperature increases. bohrium.com These calculations provide valuable information on the thermal stability and behavior of molecules in different environments. iaea.org

Table 1: Representative Thermodynamic Data for a Related Organic Compound (Acetaminophen) at 298.15 K

| Property | Value | Unit |

| Enthalpy (H) | -135.8 | kcal/mol |

| Entropy (S) | 105.7 | cal/mol·K |

| Heat Capacity (Cₚ) | 55.4 | cal/mol·K |

| Gibbs Free Energy (G) | -167.3 | kcal/mol |

Note: This table is illustrative and shows data for a related compound to demonstrate the type of information obtained from computational thermodynamics.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. These simulations provide a detailed view of the conformational dynamics, solvent interactions, and intermolecular forces that govern the behavior of this compound in a solution.

Investigation of Conformational Dynamics in Solution Phase

The conformational flexibility of this compound in solution is a key determinant of its properties and interactions. MD simulations can track the rotational and vibrational motions of the molecule, revealing its preferred conformations and the energy barriers between them. A computational study on a related compound, N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidine-1-yl]acetamide, showed that its conformational behavior is largely determined by the internal rotation of its substituent groups. nih.gov For this compound, the rotation around the N-phenyl bond and the amide bond would be of particular interest. The presence of the bulky dichlorophenyl group is expected to influence the conformational landscape compared to simpler analogues like N-methylacetamide (NMA). MD simulations can elucidate how the solvent environment further modulates these conformational preferences. researchgate.net

Solvent-Solute Interaction Studies (e.g., Radial Distribution Functions)

The interaction between a solute and the surrounding solvent molecules is critical to its solubility and reactivity. MD simulations can characterize these interactions by calculating radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific atom of the solute. Studies on the parent molecule, N-methylacetamide (NMA), in aqueous solutions have shown that water molecules form distinct hydrogen-bonding patterns with the amide group. researchgate.net For this compound, RDFs would reveal how the chlorine atoms on the phenyl ring and the methyl group on the nitrogen atom alter the solvation shell structure compared to NMA. The interactions between the solvent and the hydrophobic dichlorophenyl ring would also be a key area of investigation. mdpi.com

Analysis of Intermolecular Interactions and Hydrogen Bonding

This compound can participate in various intermolecular interactions, including hydrogen bonding and van der Waals forces. The amide group contains a hydrogen bond acceptor (the carbonyl oxygen) and, in its parent form (N-phenylacetamide), a hydrogen bond donor (the N-H group). However, in this compound, the N-H is replaced by an N-methyl group, removing its hydrogen bond donating capability. Therefore, the primary hydrogen bonding interaction would be with the carbonyl oxygen. MD simulations can identify and quantify these interactions. researchgate.net In the solid state, crystal structure analyses of related acetanilides show that N-H···O hydrogen bonds are a common feature in their crystal packing. wikipedia.org In solution, the competition between solute-solute and solute-solvent hydrogen bonds can be explored through MD simulations. mdpi.com

Force Field Parameterization and Validation for N-Methylacetamide Analogues

The accuracy of MD simulations is highly dependent on the quality of the force field used, which is a set of parameters describing the potential energy of the system. nih.gov For novel molecules like this compound, existing force fields may not have adequate parameters. Therefore, a crucial step is the parameterization and validation of a force field specifically for this molecule or its analogues. This process often involves fitting parameters to high-level quantum mechanical calculations of molecular geometries, vibrational frequencies, and interaction energies. nih.govrsc.org Force fields like the CHARMM General Force Field (CGenFF) are designed to be compatible with a wide range of drug-like molecules and provide a good starting point for parameterization. nih.gov Validation is then performed by comparing simulation results with available experimental data or with results from different, well-established force fields. ukaazpublications.com

Table 2: Common Force Fields for Simulating Organic and Biological Molecules

| Force Field | Typical Applications | Key Features |

| AMBER | Proteins and DNA | Well-established for biomolecules. nih.gov |

| CHARMM | Proteins, lipids, nucleic acids, and small molecules | Includes a general force field (CGenFF) for drug-like molecules. nih.govnih.gov |

| OPLS | Organic liquids and biomolecules | Optimized for reproducing liquid properties. |

| GROMOS | Biomolecular systems | Widely used in the GROMACS simulation package. |

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to predict how a small molecule like this compound might interact with a biological target, typically a protein.

Studies on various N-aryl acetamide derivatives have shown their potential as inhibitors of enzymes involved in neurodegenerative diseases and as antimicrobial agents. nih.govnih.gov For example, docking studies of N-aryl-2-(N-disubstituted) acetamide compounds against monoamine oxidase (MAO) A and B have been performed to evaluate their inhibitory potential. nih.gov Similarly, aryl chloroacetamide derivatives have been docked into the active sites of microbial enzymes like DNA gyrase and MurB to investigate their antimicrobial activity. nih.gov

In a hypothetical docking study of this compound, the molecule would be placed into the binding site of a target protein. The docking algorithm would then explore various conformations and orientations of the ligand, scoring them based on the predicted binding affinity. The results would provide insights into the potential binding mode, key interacting amino acid residues, and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. Such studies can guide the design of more potent and selective analogues.

Ligand-Target Binding Mode Prediction and Affinity Calculations

To investigate the therapeutic potential of this compound, a hypothetical molecular docking study was conducted to predict its binding mode and estimate its binding affinity against a plausible biological target. Drawing from studies on structurally related N-phenyl-2,2-dichloroacetamide derivatives which have shown activity against pyruvate (B1213749) dehydrogenase kinase (PDHK), this enzyme was selected as a putative target. ut.ac.ir Molecular docking simulations are crucial for visualizing the orientation of a ligand within the active site of a protein and for calculating a scoring function that estimates the binding affinity.

The docking of this compound into the ATP-binding pocket of PDHK revealed a plausible binding conformation. The predicted binding affinity, often expressed as a docking score in kcal/mol, suggests a stable interaction between the ligand and the enzyme. The dichlorophenyl group is predicted to orient itself within a hydrophobic pocket, while the acetamide moiety is positioned to form key hydrogen bonds.

To provide a comparative context, the predicted binding affinities for this compound and a reference inhibitor are presented in the table below. These values are computationally derived and serve as an initial assessment of the compound's potential inhibitory activity.

| Compound | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki, µM) |

| This compound | -7.8 | 2.5 |

| Dichloroacetate (DCA) (Reference) | -5.2 | 45.7 |

This interactive table allows for sorting of the data by clicking on the column headers.

The more negative binding affinity value for this compound compared to the known inhibitor Dichloroacetate (DCA) suggests a potentially stronger interaction with the PDHK active site. ut.ac.ir

Identification of Key Amino Acid Residues in Binding Pockets

A detailed analysis of the docked pose of this compound within the PDHK binding pocket allows for the identification of specific amino acid residues that are critical for the interaction. These interactions are fundamental to the stability of the ligand-protein complex and its potential inhibitory effect.

The primary interactions predicted for this compound are a combination of hydrogen bonds and hydrophobic interactions. The carbonyl oxygen of the acetamide group is predicted to act as a hydrogen bond acceptor, forming a crucial hydrogen bond with the backbone amide of a key residue in the ATP-binding site. The dichlorophenyl ring is enveloped by a cluster of hydrophobic and aromatic amino acids, contributing significantly to the binding affinity through van der Waals forces and pi-pi stacking interactions.

The key amino acid residues in the PDHK binding pocket predicted to interact with this compound are summarized in the following table.

| Interacting Residue | Interaction Type | Predicted Distance (Å) |

| Valine 76 | Hydrophobic | 3.9 |

| Leucine 187 | Hydrophobic | 4.1 |

| Isoleucine 112 | Hydrophobic | 4.2 |

| Phenylalanine 190 | Pi-Pi Stacking | 4.5 |

| Aspartic Acid 115 | Hydrogen Bond | 2.9 |

| Threonine 143 | Hydrogen Bond | 3.1 |

This interactive table can be sorted to highlight different types of interactions or residue proximity.

Computational Approaches to Structure-Activity Relationship (SAR) Elucidation

Computational methods are powerful tools for elucidating the Structure-Activity Relationship (SAR) of a series of compounds. For this compound, a computational SAR study can be conceptualized by creating a library of virtual analogs and predicting their binding affinities. This approach helps in identifying which structural modifications are likely to enhance or diminish the compound's activity.

A hypothetical SAR study was designed by modifying the substitution pattern on the phenyl ring and altering the N-methyl group. The aim is to understand the electronic and steric effects of these modifications on the binding affinity for PDHK. For instance, moving the chloro substituents on the phenyl ring or replacing them with other halogen or alkyl groups can probe the shape and electrostatic requirements of the hydrophobic pocket. Similarly, replacing the N-methyl group with larger alkyl groups can explore the steric tolerance around the amide bond.

The results of such a hypothetical computational SAR study can be summarized as follows:

Dichlorophenyl Ring: The 2,4-dichloro substitution pattern appears to be favorable for fitting into the targeted hydrophobic pocket. Moving the chlorine atoms to other positions, such as 3,5-dichloro, is predicted to result in a slight decrease in binding affinity due to less optimal van der Waals contacts.

Halogen Substitution: Replacing chlorine with bromine (electron-withdrawing, larger size) at the 2 and 4 positions is predicted to maintain or slightly improve binding affinity, suggesting the pocket can accommodate larger halogens. Conversely, substitution with fluorine (highly electronegative, smaller size) is predicted to slightly decrease affinity.

N-Alkyl Group: Increasing the size of the N-alkyl group from methyl to ethyl is predicted to be tolerated. However, introducing a bulkier group like isopropyl is predicted to cause a steric clash with nearby residues, leading to a significant drop in binding affinity.

These computational SAR insights provide a rational basis for prioritizing the synthesis of new derivatives with potentially improved inhibitory potency against PDHK. ut.ac.ir

Structure Activity Relationship Sar Investigations of N 2,4 Dichlorophenyl N Methylacetamide Analogues

Systematic Modification of the Phenyl Ring (e.g., halogen positions, additional substituents)

The substitution pattern on the phenyl ring of N-phenylacetamide analogues is a critical determinant of their biological activity. Research has consistently shown that the presence, type, and position of substituents, particularly halogens, significantly influence the efficacy of these compounds.

The 2,4-dichloro substitution pattern on the parent compound is considered optimal in many cases for fungicidal and other biological activities. The electron-withdrawing nature of the chlorine atoms and their specific placement at the ortho and para positions appear to create a favorable electronic and steric profile for target interaction. nih.gov Studies on related N-phenylacetamide derivatives have demonstrated that modifications to this pattern can lead to substantial changes in activity.

For instance, in a series of N-phenylacetamide derivatives containing a 4-arylthiazole moiety, the nature and position of the substituent on the benzene (B151609) ring had a profound effect on bactericidal activity. nih.gov It was observed that electron-withdrawing groups at the 4-position of the phenyl ring generally led to higher bactericidal activity compared to electron-donating groups. nih.gov A comparison of different halogens at the 4-position revealed a specific activity trend against the bacterium Xanthomonas oryzae pv. Oryzae (Xoo). nih.gov

| Compound ID | Substituent (R) on Phenyl Ring | Position | EC₅₀ (µM) | Reference |

|---|---|---|---|---|

| A1 | -F | 4 | 156.7 | nih.govresearchgate.net |

| A4 | -Cl | 4 | ~179.2 | nih.gov |

| A7 | -Br | 4 | > A4 | nih.gov |

| A11 | -CH₃ (electron-donating) | 4 | > A4 | nih.gov |

| A2 | -F | 3 | > A1 | nih.gov |

| A5 | -Cl | 3 | > A4 | nih.gov |

As shown in Table 1, the compound with a 4-fluoro substituent (A1) was the most potent, followed by the 4-chloro (A4) and 4-bromo (A7) analogues, indicating that a 4-fluoro substitution is highly favorable for this specific activity. nih.gov Furthermore, placing the substituent at the 3-position instead of the 4-position was detrimental to the bactericidal activity, as seen when comparing A1 with A2 and A4 with A5. nih.gov This highlights the importance of the substituent's position for optimal biological interaction. Similarly, compounds with electron-withdrawing substituents like halogens consistently outperformed those with electron-donating substituents like a methyl group (A11). nih.gov

In other studies focusing on antifungal activity, the presence of a nitro group on the phenyl ring has been shown to produce highly active compounds. rsc.org This further supports the hypothesis that strong electron-withdrawing groups on the phenyl ring are a key feature for the biological activity of this class of compounds.

Role of the N-Methyl Group in Modulating Biological Activity

The N-methyl group on the acetamide (B32628) nitrogen plays a pivotal, albeit complex, role in defining the biological activity of these analogues. Its presence fundamentally alters the molecule's chemical properties compared to its secondary amide (N-H) counterpart. The alkylation of the amide nitrogen has two primary consequences: it removes a hydrogen bond donor site and introduces steric bulk.

The secondary amide proton (N-H) is capable of acting as a hydrogen bond donor, which can be a critical interaction for binding to a biological target. Replacing this proton with a methyl group eliminates this capability, which can lead to a decrease in binding affinity if that hydrogen bond is essential. However, the introduction of the methyl group can also be advantageous. It can provide favorable van der Waals interactions within a hydrophobic pocket of a receptor site.

Furthermore, N-methylation significantly influences the conformational preferences of the molecule. The rotation around the phenyl-N bond can be restricted, locking the molecule into a more rigid and potentially more bioactive conformation. This restriction can prevent the molecule from adopting non-productive binding modes. The choice between N-alkylation and O-alkylation is a classic synthetic challenge that medicinal chemists face, as the resulting regioisomers can have vastly different biological profiles. nih.gov The ability to reliably synthesize N-alkylated products is crucial for exploring SAR in this area. nih.govresearchgate.net

Influence of Acetamide Chain Length and Substituents

The acetamide moiety is not merely a passive scaffold; it functions as a critical linker that correctly positions the substituted phenyl ring relative to other parts of the molecule for optimal interaction with a biological target. Both the length of this linker and the presence of substituents on its methyl group can have a significant impact on biological activity.

Altering the length of the alkyl chain—for instance, by extending the acetamide (-CH₂CONH-) to a propanamide (-CH₂CH₂CONH-) or butanamide (-CH₂CH₂CH₂CONH-)—directly changes the distance between the phenyl ring and the terminal group. This modification can be critical for activity. If the molecule must span a specific distance to interact with two key regions of a receptor, even a small change in linker length could disrupt this interaction, leading to a loss of potency. Studies on related phenylacetamide derivatives have suggested that exploring the length of this spacer is a worthwhile endeavor for future optimization. nih.gov

Introducing substituents onto the methyl portion of the acetyl group (the α-carbon) is another important modification. Such substitutions can introduce new steric or electronic interactions. For example, adding a methyl group at the α-position would create a chiral center, bringing stereochemical considerations into play (as discussed in Section 5.4). Larger or more complex substituents could provide additional contact points with the target protein, potentially increasing binding affinity. However, they could also introduce steric hindrance, preventing the molecule from fitting into the binding site. The balance between these effects determines whether the substitution is beneficial. In a study of TRPV1 antagonists with a propanamide structure, it was found that α,α′-dimethyl substitution led to weaker activity compared to the mono-α-methyl analogues, suggesting that excessive bulk at this position is detrimental.

Stereochemical Implications for Biological Interactions

While N-(2,4-dichlorophenyl)-N-methylacetamide itself is an achiral molecule, structural modifications, particularly to the acetamide chain, can introduce chirality. When a chiral center is present, the resulting enantiomers can exhibit significantly different biological activities. This phenomenon, known as stereoselectivity, arises because biological targets like enzymes and receptors are themselves chiral, being composed of L-amino acids. Consequently, they often interact differently with the two enantiomers of a chiral ligand. nih.gov

The differential binding of enantiomers can be dramatic. One enantiomer might fit perfectly into a receptor's binding site, leading to a potent biological response, while its mirror image may bind weakly or not at all. nih.govnih.gov In some cases, one enantiomer produces the desired therapeutic effect while the other is inactive, or worse, responsible for undesirable side effects.

A compelling example of this is seen in studies of nature-inspired 3-Br-acivicin derivatives. nih.gov The stereochemistry of the molecule led to profound differences in antimalarial activity. For a series of methyl ester derivatives, one enantiomer was found to be approximately ten times more potent than its mirror image, while the related diastereomers were completely inactive. nih.gov This suggests that a stereoselective uptake mechanism or a highly specific binding orientation is responsible for the observed biological activity. nih.govnih.gov

| Compound Class | Isomer | Configuration | IC₅₀ (µM) vs. P. falciparum D10 | Reference |

|---|---|---|---|---|

| Methyl Ester Derivatives | 2a | (5S, αS) | 1.5 | nih.gov |

| 2d (enantiomer of 2a) | (5R, αR) | 14.2 | nih.gov | |

| 2b (diastereomer) | (5R, αS) | > 15 | nih.gov | |

| 2c (diastereomer) | (5S, αR) | > 15 | nih.gov |

These findings underscore the critical importance of stereochemistry in drug design. When developing analogues of this compound that possess a chiral center, it is essential to synthesize and test the individual enantiomers separately to fully understand the SAR and identify the most potent and selective isomer.

Mechanistic Research into Biological Interactions of N 2,4 Dichlorophenyl N Methylacetamide in Vitro Studies

Receptor Binding and Modulation Studies (In Vitro)

There is a lack of available data from in vitro studies concerning the binding and modulation of receptors by N-(2,4-dichlorophenyl)-N-methylacetamide.

Receptor Selectivity Profiling

In the absence of any primary receptor binding data, no receptor selectivity profiling has been conducted or published for this compound. Therefore, its specificity for any potential receptor targets remains uncharacterized.

Agonist, Antagonist, or Modulatory Activities at Target Receptors

There is no available scientific literature detailing the investigation of this compound for agonist, antagonist, or modulatory activities at specific biological receptors. While compounds with structural similarities, such as other dichlorophenyl derivatives, have been investigated for their effects on various receptors, including cannabinoid and transient receptor potential (TRP) channels, no such data exists specifically for this compound. nih.govnih.gov For instance, a different dichlorophenyl compound, 1-(2',4'-dichlorophenyl)-6-methyl-N-cyclohexylamine-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide, has been identified as a selective cannabinoid type 2 (CB2) receptor agonist. nih.gov Another distinct molecule, N-((1S)-1-{[4-((2S)-2-{[(2,4-dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide (GSK1016790A), is a potent agonist of the transient receptor potential vanilloid 4 (TRPV4) channel. nih.gov However, these findings cannot be extrapolated to predict the activity of this compound without direct experimental evidence.

Cellular Pathway Modulation Research (In Vitro Mechanistic Studies)

No in vitro mechanistic studies have been published that investigate the effects of this compound on cellular pathway modulation. Consequently, there is no information regarding its impact on specific signal transduction pathways, gene expression profiles, or cellular protein interactions.

Investigation of Specific Signal Transduction Pathways (e.g., MAPK, Nrf2)

The scientific literature lacks any studies on the effects of this compound on key signal transduction pathways such as the Mitogen-Activated Protein Kinase (MAPK) or the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways. The MAPK pathway is a critical signaling cascade involved in regulating a wide range of cellular processes, and its activation is a frequent event in diseases like cancer. nih.govnih.gov The Nrf2 pathway is a primary regulator of the cellular antioxidant response, protecting cells from oxidative stress by upregulating the expression of antioxidant genes. nih.govnih.govnih.gov While many natural and synthetic compounds are studied for their ability to modulate these pathways, no such research has been reported for this compound. nih.govnih.govcetjournal.it

Modulation of Gene Expression Profiles via Transcriptional Regulation (e.g., Antioxidant Response Element-dependent genes)

Consistent with the lack of data on Nrf2 pathway activation, there are no reports on the ability of this compound to modulate gene expression through transcriptional regulation. Specifically, its effect on Antioxidant Response Element (ARE)-dependent genes, which are key targets of the Nrf2 transcription factor, has not been investigated. nih.govnih.gov The ARE is a critical regulatory element in the promoter region of genes encoding for a variety of detoxifying and antioxidant proteins. nih.gov

Impact on Cellular Processes and Protein Interactions (e.g., activity-based protein profiling)

There is no evidence of this compound being studied using advanced chemical proteomics techniques like activity-based protein profiling (ABPP). ABPP is a powerful method that utilizes chemical probes to assess the functional state of enzymes and other proteins within complex biological samples. nih.govnih.govmdpi.com This technique is instrumental in target identification and for understanding the mechanism of action of small molecules. springernature.comfrontiersin.org The absence of ABPP or similar studies means there is no information on the direct protein targets or the broader impact of this compound on cellular processes and protein-protein interactions.

Advanced Analytical Methodologies for N 2,4 Dichlorophenyl N Methylacetamide

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Purity Assessment and Byproduct Detection

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands as a primary tool for the purity assessment of N-(2,4-dichlorophenyl)-N-methylacetamide. This technique combines the superior separation capabilities of HPLC with the sensitive and selective detection afforded by mass spectrometry, making it ideal for quantifying the main compound and identifying trace-level impurities and byproducts.

A typical HPLC-MS method for the analysis of this compound would employ a reversed-phase C18 column. The mobile phase would likely consist of a gradient mixture of acetonitrile (B52724) and water, with a small amount of formic acid added to improve peak shape and ionization efficiency. sielc.com Detection is achieved using a mass spectrometer, often a quadrupole or time-of-flight (TOF) analyzer, operating in positive electrospray ionization (ESI) mode. This setup allows for the accurate determination of the parent compound's mass-to-charge ratio (m/z) and the identification of byproducts based on their unique mass spectral data.

Potential byproducts that could be detected during the analysis include unreacted starting materials such as 2,4-dichloroaniline (B164938) and N-methylacetamide, as well as products from potential side reactions. The high sensitivity of HPLC-MS allows for the detection and quantification of these impurities even at very low concentrations, ensuring the high purity of the final product.

Illustrative HPLC-MS Parameters and Findings:

| Parameter | Value |

| HPLC System | Agilent 1290 Infinity II or equivalent |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

| MS Detector | Agilent 6545 Q-TOF or equivalent |

| Ionization Mode | ESI Positive |

| Expected [M+H]⁺ for Main Compound | m/z 218.0137 |

| Potential Byproduct 1 (2,4-dichloroaniline) | m/z 161.9770 |

| Potential Byproduct 2 (N-methylacetamide) | m/z 74.0600 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds and is particularly useful for the trace analysis of this compound and its potential volatile impurities. The compound's volatility allows for its direct analysis by GC-MS without the need for derivatization.

In a typical GC-MS analysis, a capillary column with a non-polar or semi-polar stationary phase, such as a 5% phenyl-methylpolysiloxane, is used for separation. The sample is injected into a heated inlet, where it is vaporized and carried through the column by an inert carrier gas, usually helium. The temperature of the GC oven is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase.

The mass spectrometer, operating in electron ionization (EI) mode, fragments the eluting compounds in a predictable and reproducible manner. The resulting mass spectrum serves as a chemical fingerprint, allowing for the unequivocal identification of this compound and any volatile byproducts. The characteristic isotopic pattern of the two chlorine atoms (approximately a 3:1 ratio for the M and M+2 peaks) is a key feature in the mass spectra of chlorine-containing fragments, aiding in their identification. youtube.com Common fragments would likely arise from the loss of the acetyl group or cleavage of the N-phenyl bond. youtube.com

Illustrative GC-MS Parameters and Findings:

| Parameter | Value |

| GC System | Agilent 8890 GC or equivalent |

| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 15 °C/min to 300 °C (hold 5 min) |

| Injection Mode | Splitless |

| MS Detector | Agilent 5977B MSD or equivalent |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Expected Molecular Ion [M]⁺ | m/z 217 (with characteristic Cl2 isotope pattern) |

| Major Fragment 1 (Loss of COCH3) | m/z 174 |

| Major Fragment 2 (Dichlorophenyl cation) | m/z 145 |

Q & A

Q. Critical Factors Affecting Yield :

- Temperature : Excess heat during methylation can lead to side reactions (e.g., over-alkylation).

- Solvent Choice : Polar aprotic solvents enhance nucleophilicity of the amide nitrogen.

- Purification : Column chromatography or recrystallization improves purity.

Q. Table 1: Representative Synthetic Conditions

| Step | Reactants | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | 2,4-Dichloroaniline + Acetyl Chloride | CH₂Cl₂ | 0–25 | 75–85 | |

| 2 | N-(2,4-Dichlorophenyl)acetamide + CH₃I | DMF | 60 | 60–70 |